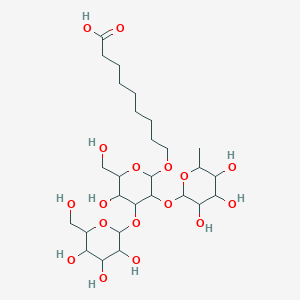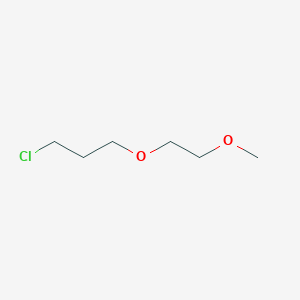
4-Amino-3-(benzylamino)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-(benzylamino)benzonitrile is an organic compound with the molecular formula C14H13N3 It is a derivative of benzonitrile, characterized by the presence of both amino and benzylamino groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(benzylamino)benzonitrile typically involves the reaction of 4-Aminobenzonitrile with benzylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-3-(benzylamino)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzylamino derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3-(benzylamino)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-(benzylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and benzylamino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitrile group may also play a role in the compound’s reactivity and interactions.
Similar Compounds:
4-Aminobenzonitrile: Lacks the benzylamino group, making it less versatile in certain reactions.
Benzylamine: Contains only the benzylamino group without the nitrile functionality.
Benzonitrile: Lacks both amino and benzylamino groups, limiting its reactivity.
Uniqueness: this compound is unique due to the presence of both amino and benzylamino groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C14H13N3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
4-amino-3-(benzylamino)benzonitrile |
InChI |
InChI=1S/C14H13N3/c15-9-12-6-7-13(16)14(8-12)17-10-11-4-2-1-3-5-11/h1-8,17H,10,16H2 |
Clave InChI |
GMZVQLJLYJPYQM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)


![Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)
![[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B12083666.png)



![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12083693.png)


